N,N-Diphenylrubicen-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diphenylrubicen-5-amine is an organic compound characterized by the presence of two phenyl groups attached to a rubicen-5-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenylrubicen-5-amine typically involves the reaction of rubicen-5-amine with diphenylamine under specific conditions. One common method includes the use of a solvent such as dichloromethane, with a catalyst like palladium on carbon, under an inert atmosphere. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure maximum conversion and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Diphenylrubicen-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N,N-Diphenylrubicen-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N,N-Diphenylrubicen-5-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological outcomes. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N,N-Diphenylamine: Shares structural similarities but lacks the rubicen-5-amine core.
N,N-Diphenylbenzamide: Contains a benzamide group instead of the rubicen-5-amine core.
N,N-Diphenylpyridine: Features a pyridine ring in place of the rubicen-5-amine core.
Uniqueness: N,N-Diphenylrubicen-5-amine is unique due to the presence of the rubicen-5-amine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other diphenylamine derivatives and contributes to its specific applications and reactivity.
Properties
CAS No. |
922184-95-0 |
---|---|
Molecular Formula |
C38H23N |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N,N-diphenylrubicen-5-amine |
InChI |
InChI=1S/C38H23N/c1-3-11-24(12-4-1)39(25-13-5-2-6-14-25)26-21-22-31-34(23-26)30-18-10-20-32-35-28-16-8-7-15-27(28)29-17-9-19-33(36(29)35)38(31)37(30)32/h1-23H |
InChI Key |
UIOKJESMPMAHAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C6C4=CC=CC6=C7C8=CC=CC=C8C9=C7C5=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.